molecular formula C9H8F2O3 B6618304 4-(difluoromethyl)-2-methoxybenzoic acid CAS No. 1785584-23-7

4-(difluoromethyl)-2-methoxybenzoic acid

Cat. No.: B6618304
CAS No.: 1785584-23-7
M. Wt: 202.15 g/mol
InChI Key: XMSRWGIDHNJIKL-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-methoxybenzoic acid is an organic compound characterized by the presence of a difluoromethyl group and a methoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the electrophilic difluoromethylation of 2-methoxybenzoic acid using difluoromethylating agents such as ClCF₂H in the presence of a base . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to enhance the efficiency and yield of the reaction . These methods are designed to be scalable and cost-effective, ensuring the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-2-methoxybenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)-2-methoxybenzoic acid
  • 4-(Chloromethyl)-2-methoxybenzoic acid
  • 4-(Bromomethyl)-2-methoxybenzoic acid

Comparison: 4-(Difluoromethyl)-2-methoxybenzoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. The difluoromethyl group enhances the compound’s hydrogen-bonding ability and lipophilicity, making it more effective in certain applications .

Biological Activity

4-(Difluoromethyl)-2-methoxybenzoic acid is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The unique structural characteristics of this compound, including the difluoromethyl and methoxy groups, contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The difluoromethyl group enhances lipophilicity, allowing better membrane permeability, while the methoxy group can participate in hydrogen bonding with biological macromolecules. The carboxylic acid functional group may also facilitate ionic interactions with proteins or enzymes, potentially leading to inhibition or modulation of their activities .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study on related compounds demonstrated that the difluoromethyl moiety enhances antibacterial activity against Mycobacterium smegmatis, a model organism for studying tuberculosis .

Table 1: Antimicrobial Activity of Difluoromethyl Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Cytotoxicity (HepG2)
This compoundM. smegmatis8 µg/mLNegligible
N-isopropylamide derivativeM. smegmatis8 µg/mLLow

Anticancer Activity

The anticancer potential of this compound has also been explored. Research findings suggest that compounds with similar structural features can inhibit specific cancer cell lines by inducing apoptosis or cell cycle arrest. The mechanism is thought to involve the formation of covalent bonds with nucleophilic sites on cancer-related proteins, thereby disrupting their function .

Case Study: Anticancer Efficacy
In a recent study, a series of analogs derived from this compound were tested against various cancer cell lines. The results showed promising inhibition rates, particularly against breast and colon cancer cells, indicating a potential pathway for therapeutic applications.

Safety and Toxicology

While exploring the biological activities, it is crucial to consider the safety profile of this compound. Preliminary studies suggest low cytotoxicity in normal human liver cells (HepG2), which is an encouraging sign for its development as a therapeutic agent . However, comprehensive toxicological assessments are necessary to ensure safety before clinical application.

Properties

IUPAC Name

4-(difluoromethyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,8H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSRWGIDHNJIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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